molecular formula C8H11N3O2 B3176803 Morpholino(1H-pyrazol-4-yl)methanone CAS No. 1152749-21-7

Morpholino(1H-pyrazol-4-yl)methanone

Cat. No. B3176803
M. Wt: 181.19 g/mol
InChI Key: BSUUYSUZYIKWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Morpholino(1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C8H11N3O2 . It is also known by other names such as “4-(1H-pyrazol-4-ylcarbonyl)morpholine”, “morpholin-4-yl (1H-pyrazol-4-yl)methanone”, and "4-(1H-pyrazole-4-carbonyl)morpholine" .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Morpholino(1H-pyrazol-4-yl)methanone, has been a subject of interest in many studies . One study describes the synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, through a heated heterogeneous mixture of 1-phenyl-1H-pyrazole-4-carboxylic acid, SOCl2, and a few drops of anhydrous DMF .


Molecular Structure Analysis

The molecular structure of Morpholino(1H-pyrazol-4-yl)methanone includes a morpholine ring attached to a pyrazole ring via a carbonyl group . The InChI string representation of the molecule is "InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10)" .


Physical And Chemical Properties Analysis

Morpholino(1H-pyrazol-4-yl)methanone has a molecular weight of 181.19 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 58.2 Ų .

Scientific Research Applications

Antiproliferative Activity and Structural Characterization

  • A study by Prasad et al. (2018) described the synthesis and evaluation of a compound related to Morpholino(1H-pyrazol-4-yl)methanone. The compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated antiproliferative activity. Its structure was characterized using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule (Prasad et al., 2018).

Antitumor Activity

  • Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which displayed significant inhibition on the proliferation of various cancer cell lines like A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Enzyme Inhibitory Activity

  • Cetin et al. (2021) conducted a study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities. A derivative, (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone, was found to be an effective inhibitor for glutathione S-transferase (GST) (Cetin et al., 2021).

Antitubercular and Antifungal Activity

  • Research by Syed et al. (2013) explored the antitubercular and antifungal activity of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. Among them, a compound involving Morpholino(1H-pyrazol-4-yl)methanone structure displayed very good antitubercular and antifungal activity (Syed et al., 2013).

Pharmaceutical Intermediate Synthesis

  • Kopach et al. (2009) developed a commercial synthesis for a compound involving Morpholino(1H-pyrazol-4-yl)methanone as a key starting material for a new investigational drug candidate. The synthesis involved resolution of a morpholine amide intermediate and a Grignard reaction (Kopach et al., 2009).

Future Directions

The future directions for the study of Morpholino(1H-pyrazol-4-yl)methanone and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential pharmacological applications . The development of new and more potent reversible MAGL inhibitors is one potential area of interest .

properties

IUPAC Name

morpholin-4-yl(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUUYSUZYIKWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(1H-pyrazol-4-yl)methanone

Synthesis routes and methods

Procedure details

A suspension of 1H-pyrazole-4-carboxylic acid (1.05 g), 1-{3-(dimethylamino)propyl}-3-ethylcarbodiimide hydrochloride (2.5 g), 1-hydroxybenzotriazole hydrate (1.6 g) and morpholine (1.2 g) in chloroform (18 mL) was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: chloroform:methanol=100:0 to 95:5) and silica gel column chromatography (eluting solvent: chloroform:methanol=100:0 to 90:10). The resulting colorless solid was washed with ethyl acetate to give the titled compound (1.00 g) as a colorless solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholino(1H-pyrazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
Morpholino(1H-pyrazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
Morpholino(1H-pyrazol-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
Morpholino(1H-pyrazol-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
Morpholino(1H-pyrazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
Morpholino(1H-pyrazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.